![molecular formula C15H15N3O B7590551 N-[(2-methyl-1H-indol-5-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7590551.png)
N-[(2-methyl-1H-indol-5-yl)methyl]-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-methyl-1H-indol-5-yl)methyl]-1H-pyrrole-2-carboxamide, also known as MIPT, is a synthetic compound that belongs to the indole family. It is a research chemical that is commonly used in scientific studies to investigate its mechanism of action and potential therapeutic applications.
Wirkmechanismus
N-[(2-methyl-1H-indol-5-yl)methyl]-1H-pyrrole-2-carboxamide acts as a partial agonist at the serotonin receptor, specifically the 5-HT2A receptor. This receptor is involved in the regulation of mood, cognition, and perception. N-[(2-methyl-1H-indol-5-yl)methyl]-1H-pyrrole-2-carboxamide also has affinity for other serotonin receptors, including 5-HT1A and 5-HT2C, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-[(2-methyl-1H-indol-5-yl)methyl]-1H-pyrrole-2-carboxamide has been shown to increase the release of serotonin and other neurotransmitters in the brain, leading to changes in mood, perception, and behavior. N-[(2-methyl-1H-indol-5-yl)methyl]-1H-pyrrole-2-carboxamide also has effects on other physiological systems, including the cardiovascular and immune systems.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[(2-methyl-1H-indol-5-yl)methyl]-1H-pyrrole-2-carboxamide in scientific studies is its specificity for serotonin receptors, which allows for targeted investigation of the role of these receptors in various physiological and pathological processes. However, N-[(2-methyl-1H-indol-5-yl)methyl]-1H-pyrrole-2-carboxamide also has limitations, including its potential for off-target effects and the need for specialized equipment and expertise for its synthesis and handling.
Zukünftige Richtungen
There are several potential future directions for research involving N-[(2-methyl-1H-indol-5-yl)methyl]-1H-pyrrole-2-carboxamide. One area of interest is the development of more selective and potent serotonin receptor agonists for use in treating psychiatric and neurological disorders. Another area of interest is the investigation of the potential anticancer properties of N-[(2-methyl-1H-indol-5-yl)methyl]-1H-pyrrole-2-carboxamide and related compounds. Additionally, further studies are needed to fully elucidate the mechanism of action and physiological effects of N-[(2-methyl-1H-indol-5-yl)methyl]-1H-pyrrole-2-carboxamide.
Synthesemethoden
N-[(2-methyl-1H-indol-5-yl)methyl]-1H-pyrrole-2-carboxamide can be synthesized through a multi-step process involving the reaction of indole with pyrrole-2-carboxylic acid and subsequent reduction and acylation reactions. The synthesis of N-[(2-methyl-1H-indol-5-yl)methyl]-1H-pyrrole-2-carboxamide requires specialized equipment and expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-[(2-methyl-1H-indol-5-yl)methyl]-1H-pyrrole-2-carboxamide has been extensively studied for its potential therapeutic applications, including its ability to act as a serotonin receptor agonist and its potential use in treating anxiety, depression, and other psychiatric disorders. N-[(2-methyl-1H-indol-5-yl)methyl]-1H-pyrrole-2-carboxamide has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of certain types of cancer cells.
Eigenschaften
IUPAC Name |
N-[(2-methyl-1H-indol-5-yl)methyl]-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-10-7-12-8-11(4-5-13(12)18-10)9-17-15(19)14-3-2-6-16-14/h2-8,16,18H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBDLUFZYCKLCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methyl-1H-indol-5-yl)methyl]-1H-pyrrole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


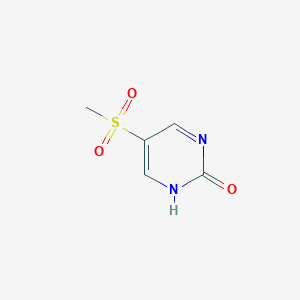
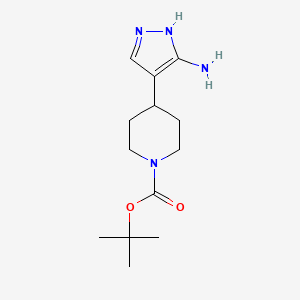
![1-[(4S)-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl]-N-methylmethanamine](/img/structure/B7590488.png)
![1-[(2-Methoxyphenyl)methyl]-5-methyltetrazole](/img/structure/B7590492.png)
![4'-Hydroxy-[1,1'-biphenyl]-2-ethanol](/img/structure/B7590497.png)

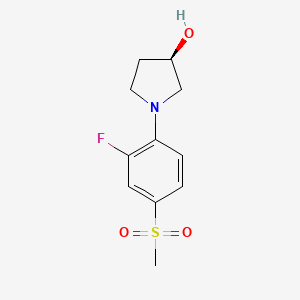
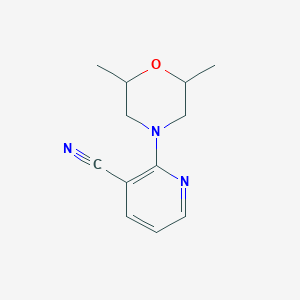
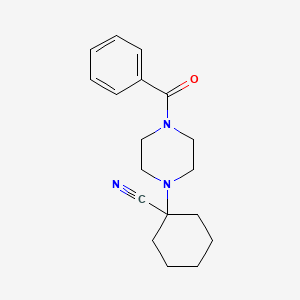
![2-Phenyl-2-[(2-aminopropanoyl)amino]acetamide](/img/structure/B7590554.png)
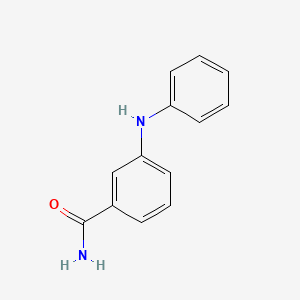
![3-[2-(4-Methyl-1,3-thiazol-2-yl)pyrrolidine-1-carbonyl]benzamide](/img/structure/B7590574.png)
![ethyl 4-[5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]furan-2-yl]benzoate](/img/structure/B7590581.png)